molecular formula C9H11ClN2O B3072242 2-Chloro-6-(cyclopentyloxy)pyrazine CAS No. 1016697-18-9

2-Chloro-6-(cyclopentyloxy)pyrazine

Cat. No.: B3072242
CAS No.: 1016697-18-9
M. Wt: 198.65 g/mol
InChI Key: XOCMXLXOCSUJIB-UHFFFAOYSA-N
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Description

The Significance of Pyrazine (B50134) Scaffolds in Contemporary Chemical Synthesis

The pyrazine scaffold is of paramount importance in modern chemical synthesis due to its prevalence in biologically active molecules and its versatile reactivity. researchgate.nettandfonline.com Pyrazine derivatives exhibit a wide array of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. nih.govmdpi.com The unique electronic properties of the pyrazine ring, stemming from the presence of two electron-withdrawing nitrogen atoms, make it a valuable building block in the synthesis of complex organic molecules. fiveable.meslideshare.net This has led to its extensive use in the development of new drugs and advanced materials. benthamdirect.comnih.gov The pyrazine framework allows for various chemical modifications, enabling the fine-tuning of molecular properties for specific applications. mdpi.com Consequently, the synthesis of pyrazine-containing compounds is a vibrant area of research in organic and medicinal chemistry. mdpi.comtandfonline.com

Overview of Halogenated Pyrazines as Key Synthetic Intermediates

Halogenated pyrazines, particularly chloropyrazines, are crucial intermediates in the synthesis of more complex pyrazine derivatives. The halogen atom serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. mdpi.com The reactivity of halopyrazines is significantly higher than that of corresponding halogenated pyridines, making them valuable substrates in organic synthesis. thieme-connect.de

The introduction of a chlorine atom onto the pyrazine ring, as seen in compounds like 2,6-dichloropyrazine (B21018), provides a reactive site for the sequential and regioselective introduction of different functional groups. epa.gov This strategic functionalization is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of diverse molecular architectures. nih.gov For instance, the synthesis of the antiviral drug Favipiravir utilizes a halogenated pyrazine intermediate to build the final active molecule. mdpi.com The ability to readily displace the halogen substituent makes these compounds indispensable in the creation of novel compounds with potential therapeutic applications.

Contextualization of 2-Chloro-6-(cyclopentyloxy)pyrazine within Pyrazine Structure–Reactivity Paradigms

This compound is a disubstituted pyrazine that embodies the synthetic utility of halogenated pyrazines. Its structure features a chlorine atom and a cyclopentyloxy group attached to the pyrazine core. The chlorine atom at the 2-position activates the ring for nucleophilic substitution, making it a primary site for further chemical modification. The cyclopentyloxy group at the 6-position, an electron-donating alkoxy group, influences the electronic properties and steric environment of the molecule.

Below is a data table summarizing the key physicochemical properties of this compound.

PropertyValue
Molecular FormulaC9H11ClN2O
Molecular Weight198.65 g/mol
CAS Number1016697-18-9
AppearanceNot specified
Melting PointNot specified
Boiling PointNot specified

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-cyclopentyloxypyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-5-11-6-9(12-8)13-7-3-1-2-4-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCMXLXOCSUJIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CN=CC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Chemical Transformations and Functionalization Strategies of 2 Chloro 6 Cyclopentyloxy Pyrazine

Further Modifications of the Cyclopentyloxy Moiety (if chemically viable without impacting pyrazine (B50134) core)

While the primary focus of reactivity for 2-chloro-6-(cyclopentyloxy)pyrazine is typically the chloro- and pyrazine moieties, the cyclopentyloxy group can theoretically undergo certain transformations. However, it is crucial to consider reaction conditions that will not disrupt the sensitive pyrazine ring. Direct functionalization of the cyclopentyl ring while it is attached to the pyrazine core is challenging due to the lack of activating groups on the cyclopentyl ring itself and the potential for competing reactions with the pyrazine system.

Chemically viable modifications would likely involve reactions that are tolerant of the pyrazine ring. Below is a table outlining potential, theoretically viable transformations of the cyclopentyloxy group. It is important to note that the literature specifically detailing these modifications on this compound is not extensive, and these proposals are based on general principles of organic synthesis.

TransformationReagents and ConditionsPotential ProductChemical Viability Considerations
Hydroxylation Late-stage C-H oxidation catalysts (e.g., iron-based catalysts)2-Chloro-6-((hydroxycyclopentyl)oxy)pyrazineRequires highly selective catalysts to avoid oxidation of the pyrazine ring or other positions on the cyclopentyl ring.
Halogenation N-Halosuccinimide (NBS, NCS) with a radical initiator (e.g., AIBN)2-Chloro-6-((halocyclopentyl)oxy)pyrazineRadical conditions might be compatible, but selectivity on the cyclopentyl ring can be an issue.
Dealkylation Strong Lewis acids (e.g., BBr₃) or strong proton acids (e.g., HBr, HI)2-Chloro-6-hydroxypyrazineThis is a cleavage of the ether linkage, not a modification of the cyclopentyl group itself, and would lead to the loss of the cyclopentyloxy moiety.

Heterocycle Annulation and Ring-Forming Reactions Involving Pyrazine Derivatives

Heterocycle annulation, the construction of a new ring fused to an existing one, is a powerful strategy for creating novel, polycyclic aromatic systems. Pyrazine derivatives, including this compound, can serve as substrates for such reactions, leading to the formation of fused heterocycles with diverse electronic and biological properties. Current time information in Bangalore, IN.nih.gov These reactions often leverage the reactivity of the chloro substituent and the nitrogen atoms within the pyrazine ring.

One prominent method for forming fused pyrazine heterocycles is through intramolecular cyclization reactions. For instance, the synthesis of 1,2,3-triazolo[1,5-a]pyrazines can be achieved through the cyclization of appropriately substituted pyrazine precursors. mdpi.com While not starting from this compound directly, the general strategy involves creating a pyrazine derivative with a side chain capable of intramolecularly cyclizing onto the pyrazine ring.

Palladium-catalyzed cross-coupling reactions are instrumental in creating the precursors for these annulation reactions. The chlorine atom on this compound is a suitable handle for introducing various functionalities via reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. clockss.orgfiveable.me These introduced groups can then participate in subsequent ring-closing reactions.

A general approach to heterocycle annulation on a pyrazine core is outlined in the table below.

Annulation StrategyKey ReactionsResulting Fused Heterocycle
Triazole Annulation 1. Nucleophilic substitution of the chloro group with a hydrazine (B178648) derivative. 2. Intramolecular cyclization.Triazolo[4,3-a]pyrazine derivative
Imidazole Annulation 1. Palladium-catalyzed amination (Buchwald-Hartwig) with an amino ketone. 2. Intramolecular condensation.Imidazo[1,2-a]pyrazine derivative
Thiazole Annulation 1. Substitution of the chloro group with a thiourea (B124793) derivative. 2. Intramolecular cyclization with an α-haloketone.Thiazolo[3,2-a]pyrazin-4-ium derivative
Pyridine Annulation 1. Palladium-catalyzed cross-coupling (e.g., Suzuki) to introduce a boronic acid with a pendant functional group. 2. Intramolecular cyclization (e.g., Friedländer annulation).Pyrido[2,3-b]pyrazine derivative

These annulation strategies significantly expand the chemical space accessible from this compound, enabling the synthesis of complex heterocyclic systems for various applications. tandfonline.comresearchgate.nettandfonline.com The specific conditions for these reactions would need to be optimized for the substrate, but the general principles are well-established in heterocyclic chemistry. nih.govacs.org

Spectroscopic and Advanced Structural Characterization of 2 Chloro 6 Cyclopentyloxy Pyrazine and Its Derivatives

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For 2-Chloro-6-(cyclopentyloxy)pyrazine (C₉H₁₁ClN₂O), the exact molecular weight is 198.65 g/mol . bldpharm.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 198, with a characteristic M+2 peak at m/z 200 of approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

The fragmentation of this compound would likely proceed through several key pathways: chemguide.co.uklibretexts.org

Loss of the cyclopentyloxy radical: Cleavage of the C-O bond can result in the loss of a cyclopentyloxy radical (•OC₅H₉), leading to a fragment ion corresponding to 2-chloropyrazine.

Loss of cyclopentene (B43876): A common fragmentation pathway for ethers is the elimination of an alkene, in this case, cyclopentene (C₅H₈), via a rearrangement process. This would result in a fragment ion of 2-chloro-6-hydroxypyrazine.

Loss of chlorine: The molecule can also lose a chlorine atom (Cl•), resulting in a fragment ion at m/z 163.

Fragmentation of the cyclopentyl ring: The cyclopentyl group can undergo fragmentation, leading to the loss of smaller alkyl fragments.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment Fragmentation Pathway
198/200[C₉H₁₁ClN₂O]⁺Molecular Ion (M⁺)
163[C₉H₁₁N₂O]⁺Loss of •Cl
130[C₉H₁₀N₂O]⁺•Loss of C₅H₈ (cyclopentene)
114[C₄H₃ClN₂]⁺•Loss of •C₅H₉O

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands corresponding to its constituent functional groups.

C-H stretching: Aromatic C-H stretching vibrations from the pyrazine (B50134) ring are expected to appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl group would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring typically appear in the 1400-1600 cm⁻¹ region. nist.govresearchgate.net

C-O-C stretching: The characteristic asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are expected in the region of 1050-1250 cm⁻¹. rsc.org

C-Cl stretching: The C-Cl stretching vibration is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3000-3100C-H stretchAromatic (Pyrazine ring)
2850-3000C-H stretchAliphatic (Cyclopentyl group)
1400-1600C=N, C=C stretchPyrazine ring
1050-1250C-O-C stretchEther
600-800C-Cl stretchChloroalkane

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are vital for assessing the purity of this compound and for its analysis in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is widely used for the separation and quantification of pyrazine derivatives. nih.gov For this compound, a reversed-phase HPLC method would likely be employed. A C18 column is a common choice for the separation of such compounds, often with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. nih.gov The retention time of the compound under specific conditions serves as a qualitative identifier, while the peak area is proportional to its concentration, allowing for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for each component. This combination allows for the confident identification and quantification of the compound, even in complex matrices.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, the molecular formula is C₉H₁₁ClN₂O. bldpharm.com Elemental analysis would be performed to experimentally determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl). The experimentally determined percentages are then compared with the theoretically calculated values to confirm the empirical formula of the compound.

Table 4: Theoretical Elemental Composition of this compound (C₉H₁₁ClN₂O)

Element Atomic Mass Number of Atoms Total Mass Percentage
Carbon (C)12.019108.0954.41%
Hydrogen (H)1.011111.115.59%
Chlorine (Cl)35.45135.4517.85%
Nitrogen (N)14.01228.0214.11%
Oxygen (O)16.00116.008.05%
Total 198.67 100.00%

A close correlation between the experimental and theoretical percentages provides strong evidence for the proposed molecular formula and the purity of the synthesized compound.

Computational and Theoretical Investigations of 2 Chloro 6 Cyclopentyloxy Pyrazine and Analogous Systems

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to model the electronic structure of pyrazine (B50134) derivatives, which in turn helps predict their reactivity and spectroscopic characteristics. researchgate.netchemrxiv.org

Electronic and Molecular Properties: DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry, vibrational frequencies, and electronic properties of pyrazine-based compounds. researchgate.netresearchgate.net For instance, in a study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide, DFT was used to perform spectral characterization and analyze reactive properties. researchgate.net Such calculations can predict infrared (IR) and Raman spectra, with assignments of vibrational modes confirmed by Potential Energy Distribution (PED) analysis. researchgate.netresearchgate.net

Reactivity Descriptors: The reactivity of 2-Chloro-6-(cyclopentyloxy)pyrazine can be predicted by analyzing several quantum chemical descriptors.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net These maps are invaluable for predicting how the molecule will interact with other reagents or biological receptors. For a related pyrazine derivative, MEP analysis identified the most probable sites for electrophilic attack. chemrxiv.org

The table below summarizes key parameters obtained from DFT calculations for pyrazine analogs and their significance.

Calculated ParameterSignificance in Predicting PropertiesReference
HOMO-LUMO Energy GapIndicates chemical reactivity and stability. researchgate.net
Molecular Electrostatic Potential (MEP)Predicts sites for nucleophilic and electrophilic attack. researchgate.netchemrxiv.org
Natural Bond Orbital (NBO)Analyzes intramolecular charge transfer and hyperconjugative interactions. researchgate.net
Vibrational Frequencies (IR/Raman)Predicts spectroscopic signatures for compound identification. researchgate.netresearchgate.net
Chemical Potential (µ) & ElectrophilicityMeasures the molecule's tendency to accept or donate electrons. researchgate.netchemrxiv.org

These computational approaches are essential for building a comprehensive profile of this compound, guiding further experimental studies into its reactivity and potential applications.

Molecular Modeling and Docking Studies for Scaffold Exploration

Molecular modeling, and particularly docking simulations, are pivotal in modern drug discovery for exploring how a chemical scaffold might interact with a biological target. nih.gov The pyrazine ring is recognized as a versatile scaffold in medicinal chemistry, and docking studies on its derivatives help to rationalize biological activity and predict binding modes with proteins. doaj.orgscienceopen.comnih.gov

Methodology and Application: Molecular docking simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor), such as a protein or enzyme. nih.govresearchgate.net This process predicts the preferred orientation of the ligand and estimates the strength of the interaction, often expressed as a binding energy or docking score. For pyrazine analogs, these studies have been used to explore potential therapeutic applications by identifying key binding interactions like hydrogen bonds and hydrophobic contacts. doaj.orgnih.gov

Examples in Analogous Systems: Several studies highlight the use of docking to investigate pyrazine-based molecules:

Antitubercular Agents: In a study of pyrazine-thiazolidinone hybrids, molecular docking was used to explore their binding mode with the Mycobacterium tuberculosis enzyme DprE1, providing insight into their mechanism of action against dormant tuberculosis. nih.gov

Anticancer Activity: Researchers have used docking to simulate the interaction of pyrimidine (B1678525) and pyrazole (B372694) derivatives, synthesized from an oxazinethione precursor, with various cancer-related protein receptors, including those for breast (MCF-7) and ovarian (Ovcar-3) cancer. nih.gov

Anti-inflammatory Targets: A study on 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide performed docking against an anti-inflammatory receptor to investigate its inhibitory activity. researchgate.netchemrxiv.org

These examples demonstrate that the pyrazine scaffold can be computationally screened against a wide array of biological targets. A similar approach for this compound would involve docking it into the active sites of various enzymes or receptors to generate hypotheses about its potential biological functions, thereby guiding its experimental evaluation.

Pyrazine Scaffold/AnalogProtein TargetPurpose of Docking StudyReference
Pyrazine-thiazolidinone hybridsM. tuberculosis DprE1Rationalize antimycobacterial activity and predict binding mode. nih.gov
6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamideAnti-inflammatory receptorInvestigate potential inhibitory activity. researchgate.netchemrxiv.org
Pyrimidine/pyrazole derivativesMCF-7, Ovcar-3, HeLa caspase proteinsUnderstand interactions related to anticancer activity. nih.gov
Pyrazine-based moleculesAcetylcholinesteraseExplore binding interactions for potential anti-Alzheimer activity. doaj.org

Conformational Analysis of the Cyclopentyloxy Substituent on the Pyrazine Ring

The three-dimensional structure, or conformation, of a molecule is critical to its chemical and biological activity. For this compound, a key structural feature is the flexible cyclopentyloxy group attached to the rigid pyrazine ring. Understanding its preferred conformations is essential for predicting how the molecule will interact with its environment.

Conformational analysis of substituents on a heterocyclic ring can be effectively performed using computational methods. mdpi.com A standard technique involves calculating the potential energy surface (PES) by systematically rotating key dihedral (torsion) angles. For instance, a conformational analysis of the related molecule 6-chloro-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide was performed by scanning the potential energy profile for the torsion angle around the C-C bond connecting the substituent to the pyrazine ring, allowing researchers to identify the most stable, low-energy conformation. researchgate.net

For this compound, the analysis would focus on two main aspects:

The Conformation of the Cyclopentyl Ring: The five-membered cyclopentyl ring is not planar and typically adopts puckered conformations, such as the "envelope" or "twist" forms, to relieve ring strain.

The Orientation Relative to the Pyrazine Ring: The spatial arrangement of the cyclopentyloxy group with respect to the pyrazine ring is determined by the torsion angle of the C(pyrazine)–O–C(cyclopentyl)–C(cyclopentyl) bond.

By performing a relaxed PES scan for the key dihedral angles, it is possible to map the energy landscape and identify the global and local energy minima, which correspond to the most stable and populated conformations of the molecule. This information is crucial for accurate molecular docking studies, as the bioactive conformation of the ligand must be accessible for it to bind to its target.

Key Dihedral Angles for AnalysisDescriptionPurpose
C2(pyrazine)-O-C1(cyclopentyl)-C2(cyclopentyl)Defines the orientation of the cyclopentyl ring relative to the pyrazine.To find the most stable rotational position of the entire substituent.
Dihedral angles within the cyclopentyl ringDefine the pucker (e.g., envelope or twist) of the cyclopentyl ring.To determine the lowest energy conformation of the five-membered ring itself.

Prediction of Synthetic Accessibility and Reaction Pathways

Before undertaking a laboratory synthesis, computational methods can be used to evaluate the synthetic accessibility (SA) of a target molecule and to propose potential reaction pathways. This is particularly important in drug discovery, where computer-designed compounds must be synthetically feasible. nih.gov

Synthetic Accessibility (SA) Score: Several computational models exist to predict how easily a compound can be synthesized. tsijournals.com These tools typically generate an SA score based on a combination of factors:

Molecular Complexity: This includes the number of atoms, rings, chiral centers, and complex structural features. tsijournals.com

Fragment Analysis: The molecule is broken down into fragments, and their prevalence in databases of commercially available or known compounds is assessed. The assumption is that molecules built from common fragments are easier to make. nih.gov

Retrosynthetic Analysis: Some advanced methods use reaction databases and retrosynthetic rules to evaluate the complexity of the required synthetic steps. mdpi.com

Machine learning and deep learning models are increasingly used to predict SA, trained on large datasets of known reactions or commercially available chemicals. mdpi.comnih.gov Applying these tools to this compound would provide a quantitative estimate of its synthetic feasibility.

Prediction of Reaction Pathways: Computational tools can also aid in designing a synthetic route through retrosynthesis. This involves digitally "breaking" the target molecule into simpler precursors, which are then broken down further until readily available starting materials are identified.

For this compound, a plausible retrosynthetic disconnection would be at the ether linkage, suggesting a nucleophilic aromatic substitution reaction.

Proposed Retrosynthesis:

Target: this compound

Precursors: 2,6-Dichloropyrazine (B21018) and Cyclopentanol (B49286).

Reaction: Nucleophilic substitution of one chlorine atom on the pyrazine ring by the cyclopentoxide anion (formed from cyclopentanol and a base).

This proposed pathway is based on common reactions used to synthesize substituted pyrazines. Computational chemistry could further refine this by modeling the reaction mechanism, transition states, and activation energies to predict the reaction's viability and potential side products. The synthesis of other pyrazine derivatives has been reported starting from materials like cyanopyrazine, demonstrating established routes for building the core heterocycle. mdpi.com

Applications of 2 Chloro 6 Cyclopentyloxy Pyrazine As a Synthetic Intermediate and Chemical Scaffold in Academic Research

Role in the Multi-Step Synthesis of Advanced Chemical Structures

The strategic placement of a chloro group and a cyclopentyloxy group on the pyrazine (B50134) ring makes 2-Chloro-6-(cyclopentyloxy)pyrazine a valuable starting material for the construction of elaborate chemical structures. The chloro substituent serves as a versatile handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions, while the cyclopentyloxy group modulates the electronic properties and steric environment of the molecule.

Derivatization to Thiazolidinedione Scaffolds

Thiazolidinediones (TZDs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antidiabetic, anti-inflammatory, and anticancer properties. nih.govresearchgate.net A common strategy in drug design is molecular hybridization, which involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a novel mechanism of action. researchgate.net

The synthesis of pyrazine-thiazolidinone hybrids has been explored as a promising avenue for the development of new therapeutic agents. nih.govillinois.edu While direct derivatization of this compound to a thiazolidinedione scaffold is not explicitly detailed in the reviewed literature, a plausible synthetic route can be proposed based on established chemical principles. The chloro group on the pyrazine ring can be displaced by a hydrazine (B178648) to form a hydrazinopyrazine intermediate. This intermediate can then be reacted with a thiazolidine-2,4-dione moiety, often through a condensation reaction, to yield the final pyrazine-thiazolidinone hybrid. This approach allows for the combination of the pyrazine core with the pharmacologically active thiazolidinedione scaffold, potentially leading to novel compounds with interesting biological profiles. nih.gov

Precursor in the Synthesis of Complex Polycyclic Systems (e.g., Coelenterazine (B1669285) analogs)

Coelenterazine and its analogs are a fascinating class of marine natural products known for their role in bioluminescence. nih.govmdpi.com These molecules possess a complex imidazopyrazinone core, and their synthesis is a challenging task that often relies on carefully designed pyrazine precursors. nih.govnih.gov The synthesis of coelenterazine analogs often involves the construction of the imidazopyrazinone ring system from a substituted aminopyrazine.

This compound can serve as a valuable starting material for the synthesis of novel coelenterazine analogs. The chloro group can be readily converted to an amino group via nucleophilic aromatic substitution. This resulting 2-amino-6-(cyclopentyloxy)pyrazine can then be utilized as a key building block in the multi-step synthesis of a coelenterazine analog bearing a cyclopentyloxy substituent. This modification at the C-6 position of the coelenterazine scaffold could lead to new analogs with altered luminescent properties or biological activities. nih.gov The ability to introduce novel substituents like the cyclopentyloxy group highlights the importance of versatile pyrazine precursors in expanding the chemical space of these complex polycyclic systems.

Contribution to the Design of Novel Heterocyclic Building Blocks

The development of novel heterocyclic building blocks is crucial for advancing organic synthesis and drug discovery. These building blocks serve as foundational components that can be readily modified to generate libraries of diverse compounds for biological screening. This compound is an excellent example of such a building block.

The reactivity of the chlorine atom allows for a wide range of transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. These reactions enable the introduction of various aryl, heteroaryl, or alkyl groups at the 2-position of the pyrazine ring. The cyclopentyloxy group at the 6-position remains stable under many of these reaction conditions, allowing for the selective functionalization of the pyrazine core. This differential reactivity makes this compound a valuable tool for chemists to design and synthesize novel, highly substituted pyrazine derivatives with tailored electronic and steric properties.

Development of Pyrazine-Based Scaffolds in Medicinal Chemistry Research

The pyrazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. youtube.com Pyrazine derivatives have been reported to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. nih.gov The inherent properties of the pyrazine ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive core for the design of new drugs.

Strategies for Molecular Hybridization with Other Heterocyclic Rings

Molecular hybridization is a powerful strategy in medicinal chemistry to develop new drug candidates with improved efficacy or dual modes of action. researchgate.net This approach involves covalently linking two or more distinct pharmacophoric units into a single molecule. This compound is an ideal substrate for molecular hybridization strategies.

The reactive chloro group can be readily displaced by a nucleophile from another heterocyclic ring, such as an amine or a thiol, to form a direct linkage between the two scaffolds. For instance, reacting this compound with a heterocyclic amine would yield a hybrid molecule containing both the pyrazine and the other heterocyclic ring system. This strategy has been successfully employed to create pyrazine-thiazolidinone hybrids with potential antitubercular activity. nih.govillinois.edu The versatility of the chloro group allows for the exploration of a wide range of heterocyclic partners, enabling the generation of large libraries of hybrid molecules for drug discovery programs.

Exploration of Pyrazine Derivatives as Potential Leads in Drug Discovery Programs

The search for new lead compounds is a critical step in the drug discovery process. A common approach is to synthesize a library of compounds based on a central scaffold and then screen them for biological activity. This compound is an excellent starting point for the generation of such a library.

Through various chemical transformations of the chloro group, a diverse array of substituents can be introduced onto the pyrazine ring. For example, nucleophilic substitution with different amines, alcohols, or thiols can generate a series of derivatives with varying physicochemical properties. Furthermore, palladium-catalyzed cross-coupling reactions can be used to introduce a wide range of aromatic and aliphatic groups. This systematic modification of the this compound scaffold allows for the exploration of the structure-activity relationship (SAR) of the resulting pyrazine derivatives, which is crucial for identifying promising lead compounds for further development. The commercial availability of this compound facilitates its use in such exploratory drug discovery programs.

Investigations in Agrochemistry for the Synthesis of Herbicidal Leads

Extensive literature searches did not yield any specific studies or patents detailing the application of this compound as a synthetic intermediate for the development of herbicidal leads. While the broader class of pyrazine derivatives has been explored for potential herbicidal activity, no research directly linking this compound to the synthesis of agrochemical compounds for weed control has been identified in the public domain.

General research into pyrazine-containing compounds has shown that the pyrazine ring can serve as a scaffold for biologically active molecules. researchgate.net However, the specific combination of a chloro-substituent at the 2-position and a cyclopentyloxy group at the 6-position, as found in the subject compound, does not appear in the reviewed literature concerning herbicide development.

Therefore, no detailed research findings, data tables of herbicidal leads, or specific synthetic pathways utilizing this compound for this purpose can be provided at this time. Further investigation into proprietary or unpublished research may be required to ascertain any role this specific compound plays in the field of agrochemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-6-(cyclopentyloxy)pyrazine, and how can reaction conditions be optimized?

  • Methodology : Microwave-assisted synthesis is highly efficient. React 2,6-dichloropyrazine with cyclopentanol using NaH as a base in THF at 50°C for 10 minutes under microwave irradiation (100 W). This method achieves quantitative yields (~99%) and minimizes side reactions. Post-reaction, extract with ethyl acetate, dry over Na₂SO₄, and evaporate under reduced pressure .
  • Key Data :

ParameterValue
Yield~99%
Reaction Time10 min
Key ¹H-NMR Peaksδ 8.09 (s), 8.05 (s), 5.40 (septet)

Q. How can researchers confirm the structural identity of this compound post-synthesis?

  • Methodology : Use ¹H-NMR spectroscopy to verify substitution patterns. Key signals include aromatic protons (δ 8.09 and 8.05 ppm, singlet) and the cyclopentyloxy group’s septet (δ 5.40 ppm). Mass spectrometry (HRMS) further confirms molecular weight (C₉H₁₀ClN₂O: calc. 198.0531) .

Q. What solvents and storage conditions are recommended for handling this compound?

  • Methodology : The compound is stable in organic solvents like THF and ethyl acetate. Store in airtight containers at room temperature, protected from moisture. Avoid prolonged exposure to light to prevent degradation .

Advanced Research Questions

Q. How do substituents on the pyrazine ring influence catalytic activity in heterogeneous systems?

  • Methodology : Introduce electron-withdrawing/donating groups (e.g., Cl, OCyclopentyl) to modulate electrophilicity. Assess catalytic performance (e.g., oxygen reduction reaction) using cyclic voltammetry. Graphite-conjugated pyrazines (GCPs) show tunable activity: substituents altering π-electron density can enhance catalytic rates by >70-fold .

Q. What computational methods are suitable for modeling the excited-state dynamics of this compound?

  • Methodology : Employ multiconfiguration time-dependent Hartree (MCTDH) simulations with a 24-mode Hamiltonian to study S₁/S₂ state coupling. Validate results against UV-Vis absorption spectra. Symmetry considerations are critical for accurate predictions of vibronic coupling .

Q. How does the compound interact with biological targets such as kinases or neurotransmitter receptors?

  • Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to identify binding poses. Pyrazine nitrogen atoms often form hydrogen bonds (e.g., with 5-HT₂C receptors), while the cyclopentyloxy group enhances hydrophobic interactions. In vitro assays (IC₅₀ measurements) can quantify receptor affinity .

Q. What strategies improve the compound’s pharmacokinetic properties for CNS applications?

  • Methodology : Modify lipophilicity via substituent variation (e.g., halogenation) to enhance blood-brain barrier penetration. Assess logP values experimentally (shake-flask method) or computationally (ChemAxon). In vivo microdialysis studies can monitor brain exposure levels .

Methodological Considerations Table

Research FocusTechniqueKey ParametersReference
Synthesis OptimizationMicrowave ChemistryPower (W), Time, Temperature
Catalytic ActivityCyclic VoltammetryOnset Potential, Electron Transfer Rate
Binding InteractionsMolecular DockingBinding Energy (kcal/mol), H-bond Count
Spectroscopic AnalysisMCTDH SimulationsVibronic Coupling, Symmetry Constraints

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-(cyclopentyloxy)pyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-(cyclopentyloxy)pyrazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.